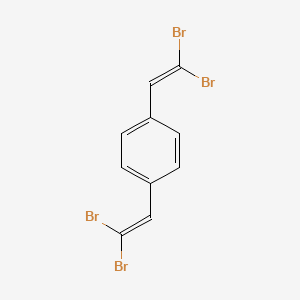
Benzene, 1,4-bis(2,2-dibromoethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-bis(2,2-dibromoethenyl)- is an organic compound with the molecular formula C10H6Br4 It is characterized by a benzene ring substituted with two 2,2-dibromoethenyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(2,2-dibromoethenyl)- typically involves the bromination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a bromonium ion intermediate, followed by the addition of the bromine atoms to the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where benzene is treated with bromine under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,4-bis(2,2-dibromoethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2/Pd, ethanol or other solvents.
Substitution: NaOH, NH3, aqueous or organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Dehalogenated benzene derivatives.
Substitution: Hydroxylated or aminated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,4-bis(2,2-dibromoethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,4-bis(2,2-dibromoethenyl)- involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the compound with various substrates. The pathways involved may include the formation of reactive intermediates that can further react with biological or chemical targets .
Comparación Con Compuestos Similares
Benzene, 1,4-dibromo-: A benzene ring with two bromine atoms at the 1 and 4 positions.
Benzene, 1,4-bis(2-bromoethenyl)-: A benzene ring with two 2-bromoethenyl groups at the 1 and 4 positions.
Benzene, 1,4-bis(2-chloroethenyl)-: A benzene ring with two 2-chloroethenyl groups at the 1 and 4 positions.
Uniqueness: Benzene, 1,4-bis(2,2-dibromoethenyl)- is unique due to the presence of two 2,2-dibromoethenyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. The dibromoethenyl groups enhance the compound’s electrophilic nature, making it more reactive in certain chemical reactions .
Propiedades
Número CAS |
77295-67-1 |
|---|---|
Fórmula molecular |
C10H6Br4 |
Peso molecular |
445.77 g/mol |
Nombre IUPAC |
1,4-bis(2,2-dibromoethenyl)benzene |
InChI |
InChI=1S/C10H6Br4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h1-6H |
Clave InChI |
HSYZXVGUJJBTOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C(Br)Br)C=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


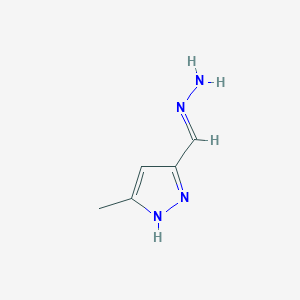
![6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine](/img/structure/B14436458.png)
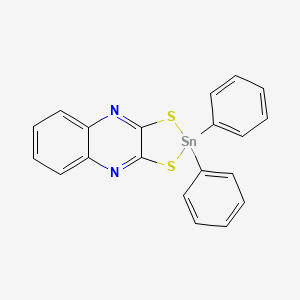

![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
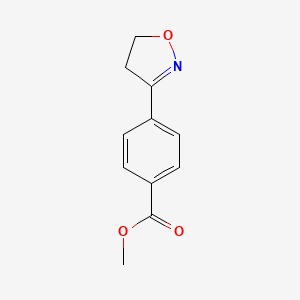
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)

![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)
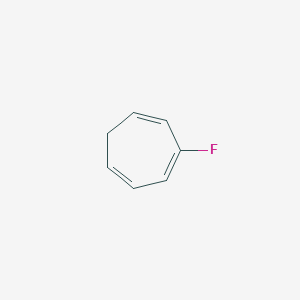
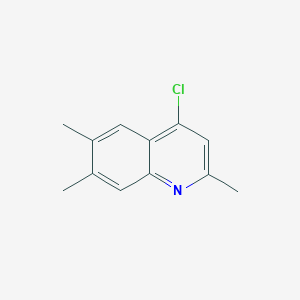
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
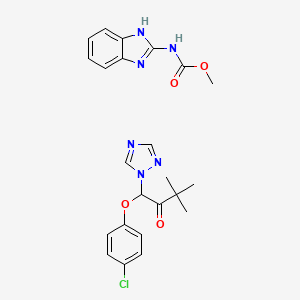
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
